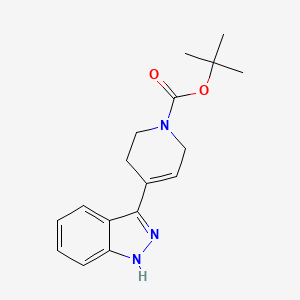

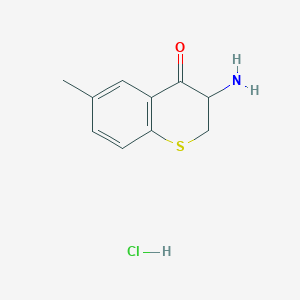

![molecular formula C26H20N4O2S B2371873 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 864858-69-5](/img/structure/B2371873.png)

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide” is a compound that has been studied for its potential antiproliferative activity . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . This compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .

Synthesis Analysis

The synthesis of such compounds may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, or fusion .Molecular Structure Analysis

The molecular structure of this compound is complex, with a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton as its core . It also contains a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis

This compound, like other N-cyanoacetamides, can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .Scientific Research Applications

Synthetic Methodology and Characterization

- A study by Zaki, Radwan, and El-Dean (2017) outlines the acetylation of similar compounds leading to the synthesis of new heterocyclic rings, demonstrating the potential for creating pharmacologically active molecules (Zaki, Radwan, & El-Dean, 2017).

- The research by Jayarajan et al. (2019) focuses on the water-mediated synthesis of related compounds, emphasizing their potential in computational studies and non-linear optical properties (Jayarajan et al., 2019).

Insecticidal Applications

- Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) investigated the insecticidal properties of pyridine derivatives, suggesting that similar compounds could have significant applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Potential in Anticancer and Antimicrobial Research

- Sayed et al. (2022) explored compounds with structures akin to the query compound, revealing moderate to strong anticancer activities and high antioxidant properties (Sayed et al., 2022).

- Kumar, Fernandes, and Kumar (2014) synthesized novel carboxamide derivatives of 2-Quinolones, showing promising antibacterial, antifungal, and antitubercular activities (Kumar, Fernandes, & Kumar, 2014).

Application in Tuberculosis Treatment

- Samala et al. (2014) developed derivatives targeting Mycobacterium tuberculosis pantothenate synthetase, indicating the potential of similar compounds in tuberculosis treatment (Samala et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been studied as potential inhibitors of 5-lox , an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Mode of Action

It’s worth noting that compounds with similar structures have been found to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.

Result of Action

Similar compounds have been found to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle , suggesting potential antiproliferative effects.

Future Directions

Properties

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O2S/c1-16(31)30-12-11-19-21(14-27)26(33-24(19)15-30)29-25(32)20-13-23(17-7-3-2-4-8-17)28-22-10-6-5-9-18(20)22/h2-10,13H,11-12,15H2,1H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVRNENGYZGYHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

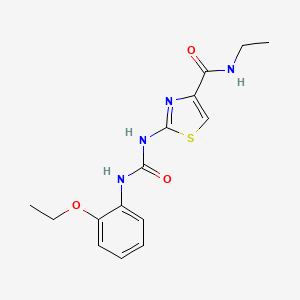

![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)

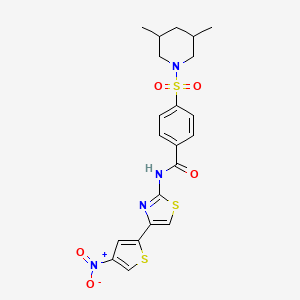

![N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2371795.png)

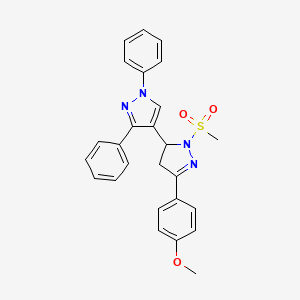

![2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2371797.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2371798.png)

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2371804.png)

![5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2371806.png)

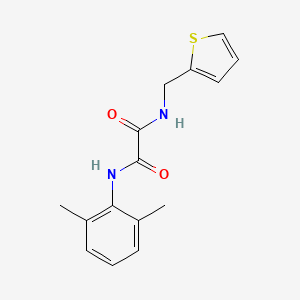

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2371811.png)

![1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2371812.png)